[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-13-19(10-4-1-5-11-19)22-16(23)12-25-18(24)9-8-17-21-14-6-2-3-7-15(14)26-17/h2-3,6-9H,1,4-5,10-12H2,(H,22,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDWYKPQOWBCLH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C=CC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)/C=C/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features key functional groups including a cyano group, an amino group, and an enol ester moiety. These structural components are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O4 |
| Molecular Weight | 392.455 g/mol |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. In vitro studies have demonstrated that compounds containing the benzothiazole moiety can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
- Antibacterial Activity : A study reported that derivatives of benzothiazoles showed moderate to potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus when tested at concentrations around 50 mg/ml, with standard antibiotics as controls .
- Antifungal Activity : The compound also displays antifungal properties against Candida albicans, further establishing its therapeutic potential in treating infections caused by fungi .
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The presence of the amino group may facilitate binding to specific receptors or enzymes, enhancing its efficacy. Additionally, the ester moiety increases lipophilicity, which is essential for membrane permeability and subsequent cellular uptake.
Study 1: Antimicrobial Efficacy
In a comparative study of various benzothiazole derivatives, This compound was tested alongside other compounds. It demonstrated superior activity against Bacillus subtilis and Mycobacterium tuberculosis, indicating its potential as a lead compound in drug development for infectious diseases .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of substituents on the benzothiazole ring in modulating antimicrobial activity. Variations in electron-withdrawing and electron-donating groups significantly influenced the potency against microbial strains. The incorporation of cyano and amino groups was particularly noted to enhance activity .
Scientific Research Applications
Medicinal Chemistry
The compound is classified under piperidine derivatives, which are known for their diverse biological activities. Its structure allows for potential interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The benzothiazole derivatives are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : The compound's structure may enable it to act as an inhibitor of inflammatory pathways. In silico studies have indicated potential interactions with enzymes involved in inflammation, such as 5-lipoxygenase .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various protein targets. These studies help elucidate the mechanism of action and optimize the compound's pharmacological profile through structural modifications .
Synthesis and Derivative Development
Research has focused on synthesizing derivatives of this compound to enhance its biological activity and specificity. For example, modifications to the cyanocyclohexyl group or the benzothiazole moiety can lead to compounds with improved efficacy against specific targets such as cancer cells or inflammatory pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Compound A shares structural motifs with several benzothiazole derivatives. Key comparisons include:
Q & A
Q. How should conflicting data on the compound’s antimicrobial activity against phytopathogens be resolved?
- Methodology : Conduct replicated analyses (e.g., minimum inhibitory concentration [MIC] assays in triplicate) under standardized conditions (pH, temperature, inoculum size). Use statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers. Cross-validate results with alternative assays, such as time-kill curves or biofilm inhibition studies, to confirm biological relevance .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What in vivo experimental models are appropriate for evaluating the compound’s efficacy against plant pathogens, and how can confounding variables be controlled?
- Methodology : Use plant infection models (e.g., Arabidopsis thaliana or crop-specific pathogens) with controlled environmental chambers (humidity, light cycles). Apply the compound via foliar spray or root drench, and include negative controls (solvent-only) and positive controls (commercial fungicides). Measure disease progression using standardized scales (e.g., lesion area quantification) and normalize to plant growth metrics (e.g., biomass, chlorophyll content) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., fungal cytochrome P450 or bacterial efflux pumps). Validate predictions via site-directed mutagenesis of key residues in the target protein. Combine with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing dose-response relationships in bioactivity assays?
- Methodology : Fit dose-response data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For non-linear responses, apply non-parametric tests (e.g., Kruskal-Wallis) and report 95% confidence intervals .
Q. How can researchers address batch-to-batch variability in compound purity during large-scale synthesis?
- Methodology : Implement quality control protocols, including in-process checks (e.g., TLC monitoring) and post-synthesis characterization (HPLC purity ≥95%). Use fractional factorial design to identify critical process parameters (CPPs) affecting purity, such as reaction time or purification method .
Key Considerations for Experimental Design
- Contradictory Results : Cross-validate findings using orthogonal methods (e.g., LC-MS for purity vs. NMR for structural integrity).
- Scalability : Pilot-scale synthesis (e.g., 10–100 g batches) should precede biological testing to ensure material consistency.
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for plant pathogen handling and containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
